molecular formula C20H18Cl2N2O4S B7718102 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide CAS No. 4095-49-2

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide

カタログ番号 B7718102
CAS番号: 4095-49-2
分子量: 453.3 g/mol
InChIキー: TUZKGRLIHKDPBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell proliferation and survival. Inhibition of BTK by this compound blocks these signaling events and leads to decreased proliferation and survival of B-cell lymphoma cells.
Biochemical and physiological effects:
In addition to its effects on B-cell lymphoma cells, this compound has also been shown to affect other cell types and signaling pathways. For example, this compound has been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T-cell signaling. This compound has also been shown to affect platelet aggregation and thrombus formation, which may have implications for its use in patients with cardiovascular disease.

実験室実験の利点と制限

One advantage of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide is its specificity for BTK, which may reduce off-target effects and toxicity compared to other BTK inhibitors. However, like other kinase inhibitors, this compound may have limited efficacy in patients with mutations or alterations in the B-cell receptor signaling pathway. In addition, the optimal dosing and scheduling of this compound in patients with B-cell malignancies is still being investigated.

将来の方向性

For research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide include the development of combination therapies with other targeted agents or chemotherapy, as well as the investigation of its efficacy in other B-cell malignancies, such as diffuse large B-cell lymphoma. In addition, the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, is also being explored. Finally, the development of biomarkers to predict response to this compound and other BTK inhibitors may improve patient selection and treatment outcomes.

合成法

The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-chlorobenzylamine with 2-(4-chlorophenylsulfonyl)acetic acid to give the corresponding sulfonamide intermediate. This intermediate is then converted to this compound by reaction with furan-2-ylmethylamine and acetic anhydride.

科学的研究の応用

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. In vivo studies in mouse models of CLL and MCL have shown that this compound treatment leads to tumor regression and prolonged survival.

特性

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O4S/c21-16-5-3-15(4-6-16)13-24(14-20(25)23-12-18-2-1-11-28-18)29(26,27)19-9-7-17(22)8-10-19/h1-11H,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZKGRLIHKDPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361577
Record name N~2~-(4-Chlorobenzene-1-sulfonyl)-N~2~-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4095-49-2
Record name N~2~-(4-Chlorobenzene-1-sulfonyl)-N~2~-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。